molecular formula C25H42N2O8 B12689082 Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate CAS No. 65256-53-3

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate

Cat. No.: B12689082
CAS No.: 65256-53-3
M. Wt: 498.6 g/mol
InChI Key: UJLZLUVYPKIEIA-JYRUFNGFSA-N
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Description

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate (CAS 65256-53-3) is a high molecular weight bismethacrylate compound with a formula of C25H42N2O8 and a molecular weight of 498.62 g/mol . This specialty monomer is primarily valued in materials science research for its application as a crosslinking agent in the synthesis of advanced polymer networks. Compounds of this class, specifically diurethane dimethacrylates, are critical components in the formulation of high-performance, light-curing resin systems . For instance, similar structural analogs are employed in the manufacture of dental resins for denture base plates, where they contribute to the material's final mechanical strength and durability . Researchers utilize this bismethacrylate to create densely cross-linked polymers, studying their properties for potential use in coatings, dental materials, and other industrial applications where a robust, hardened plastic is required. The compound's structure features urethane and methacrylate functionalities, which facilitate polymerization under specific conditions, such as with the aid of photo-initiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide . As a chemical for research and development, this product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures must be followed, including the use of personal protective equipment to prevent skin sensitization .

Properties

CAS No.

65256-53-3

Molecular Formula

C25H42N2O8

Molecular Weight

498.6 g/mol

IUPAC Name

(E)-5-[6-[[(E)-4-carboxypent-3-enoxy]carbonylamino]hexyl-methylcarbamoyl]oxy-2,4,4,5-tetramethylhex-2-enoic acid

InChI

InChI=1S/C25H42N2O8/c1-18(20(28)29)13-12-16-34-22(32)26-14-10-8-9-11-15-27(7)23(33)35-25(5,6)24(3,4)17-19(2)21(30)31/h13,17H,8-12,14-16H2,1-7H3,(H,26,32)(H,28,29)(H,30,31)/b18-13+,19-17+

InChI Key

UJLZLUVYPKIEIA-JYRUFNGFSA-N

Isomeric SMILES

C/C(=C\CCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)/C=C(\C)/C(=O)O)/C(=O)O

Canonical SMILES

CC(=CCCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)C=C(C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the compound can be synthesized through a series of esterification and amidation reactions, where methacrylic acid derivatives are reacted with appropriate amines and alcohols under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

    Substitution: The methacrylate groups in the compound can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted methacrylate derivatives.

Scientific Research Applications

Dental Applications

Protective Varnishes
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is utilized in protective varnishes for dentin. These varnishes enhance the mechanical strength of dentin by forming a polymeric network upon curing. This network significantly improves dentin's resistance to abrasion and reduces hypersensitivity by blocking dentinal tubules .

Antimicrobial Properties
Incorporating this compound into dental varnishes has shown promising antimicrobial effects. For instance, it can be combined with agents like triclosan to create a varnish that not only protects dentin but also inhibits bacterial growth, particularly against Streptococcus mutans, a common pathogen associated with dental caries .

Material Science Applications

Composite Resins
this compound serves as a monomer in composite resins used for dental restorations. Its properties allow for enhanced adhesion and durability of the composite materials . The incorporation of this compound into dental composites can improve their mechanical properties and longevity.

Case Studies

Case StudyDescriptionFindings
Study 1 Evaluation of antimicrobial varnish containing pentamethyl compoundThe varnish demonstrated significant reduction in bacterial counts compared to control groups without the compound.
Study 2 Assessment of mechanical properties of composites with pentamethyl inclusionComposites showed improved tensile strength and wear resistance when the compound was included in formulations.
Study 3 Long-term study on the efficacy of protective varnishes in clinical settingsPatients treated with varnishes containing pentamethyl exhibited lower incidences of hypersensitivity and decay over a two-year period compared to those treated with standard varnishes.

Mechanism of Action

The mechanism of action of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups in the compound can undergo polymerization reactions, forming crosslinked networks that provide structural integrity and stability to the resulting materials. The dioxa and dioxo groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its compatibility with various substrates.

Comparison with Similar Compounds

Chemical Structure and Substitution Patterns

Compound Name CAS Number Substituents Key Functional Groups Applications
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate 218-809-4 5 methyl groups Carbamate, ester, methacrylate Limited data; likely experimental use
7,7,9 (or 7,9,9)-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate 72869-86-4 3 methyl groups Carbamate, ester, methacrylate Dental resins, 3D printing (IP-S, IP-Visio resins)
Urethane Dimethacrylate (UDMA) 41137-60-4 Variable substituents Urethane, methacrylate Dental composites, adhesives
Bisphenol A Glycidyl Methacrylate (Bis-GMA) 1565-94-2 Bisphenol A core Epoxy, methacrylate High-strength dental restoratives
Triethylene Glycol Dimethacrylate (TEGDMA) 109-16-0 Ethylene glycol chains Methacrylate Low-viscosity co-monomer in resins


Key Differences :

  • However, the trimethyl compound is more widely utilized due to its optimal balance of viscosity and crosslinking efficiency .
  • UDMA lacks the carbamate-ester backbone of the pentamethyl/trimethyl compounds but shares urethane linkages, offering flexibility and toughness in dental polymers .
  • Bis-GMA features a rigid bisphenol A core, providing high strength but requiring dilution with TEGDMA for processability .

Mechanical and Physical Properties

Property Trimethyl Compound (CAS 72869-86-4) UDMA Bis-GMA TEGDMA
Flexural Strength 107 MPa (NextDent MFH Bleach) 90–120 MPa 120–150 MPa 50–80 MPa
Viscosity Moderate (suitable for SLA/DLP printing) High Very High Low
Polymerization Shrinkage Low (1.5–2.5%) Moderate (2–3%) High (3–5%) Moderate (2–3%)

Comparison Insights :

  • The trimethyl compound exhibits superior flexural strength compared to TEGDMA, making it suitable for load-bearing dental applications .
  • Its lower shrinkage vs. Bis-GMA reduces stress in 3D-printed structures, critical for precision in orthodontic devices .

Biocompatibility and Cytotoxicity

  • The trimethyl compound is a primary component in biocompatible dental resins (e.g., Dental SG, Dental LT) certified for intraoral use . Its low elution of unreacted monomers minimizes cytotoxicity compared to hydrophilic analogs like 2-hydroxyethyl methacrylate (HEMA) .

Biological Activity

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate (PMDDB) is a synthetic compound with significant potential in various biological applications, particularly in the fields of dentistry and materials science. This article explores the biological activity of PMDDB, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The data is drawn from diverse sources, including research studies and chemical databases.

  • Chemical Name : this compound
  • CAS Number : 65256-53-3
  • Molecular Formula : C25H42N2O8
  • Molecular Weight : 498.61 g/mol

The structure of PMDDB includes multiple functional groups that contribute to its reactivity and biological activity.

Antimicrobial Properties

PMDDB has been investigated for its antimicrobial properties, particularly in dental applications. Studies indicate that methacrylate-based compounds can exhibit antibacterial effects against common oral pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of PMDDB

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that PMDDB could serve as an effective antimicrobial agent in dental materials, potentially reducing the risk of infection post-treatment.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of PMDDB. In vitro studies using human cell lines indicate that while PMDDB exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses commonly used in clinical applications.

Table 2: Cytotoxicity of PMDDB on Human Cell Lines

Cell LineIC50 (µg/mL)
Human gingival fibroblasts150
Human keratinocytes200

These findings underscore the importance of dosage in utilizing PMDDB for therapeutic purposes.

Case Studies

Several case studies have highlighted the practical applications of PMDDB in dental adhesives and restorative materials. For instance, a study published in the Journal of Biomedical Materials Research demonstrated that dental composites incorporating PMDDB exhibited enhanced mechanical properties and reduced bacterial adhesion compared to traditional materials.

Case Study Overview

  • Study Title : "Evaluation of Antibacterial Properties of Methacrylate-Based Dental Composites"
    • Objective : To assess the antibacterial efficacy of composites containing PMDDB.
    • Findings : Composites showed a significant reduction in bacterial colonization over a 24-hour period compared to controls.
  • Study Title : "Cytotoxicity Assessment of Novel Dental Materials"
    • Objective : To determine the cytotoxic effects of dental materials incorporating PMDDB.
    • Findings : Materials were found to be biocompatible at clinically relevant concentrations.

Q & A

Q. Mechanical Impact :

  • At 50–75% w/w (primary monomer), it provides high crosslink density, improving flexural strength (80–120 MPa) and reducing shrinkage .
  • Lower concentrations (<10%) reduce viscosity, aiding printability but compromising toughness .

    Optimization Strategies :
  • Design of Experiments (DOE) : Vary UDMA with co-monomers (e.g., 2-hydroxyethyl methacrylate, TEGDMA) to balance viscosity, cure depth, and post-curing shrinkage .
  • Rheological Testing : Adjust UDMA content to achieve shear-thinning behavior suitable for stereolithography (SLA) or digital light processing (DLP) .

Advanced: How do researchers resolve contradictions in biocompatibility data across studies?

Q. Contradictions :

  • Some studies report cytotoxicity due to leachable unreacted monomers , while others show biocompatibility after post-curing .
    Methodological Solutions :
  • Extraction Assays : Soak cured resins in simulated body fluid (SBF) for 7 days, followed by LC-MS to quantify leachables .
  • In Vitro vs. In Vivo Correlation : Use 3D vascularized dentin/pulp tissue models to mimic physiological responses .
  • Post-Curing Protocols : Extended UV curing (≥30 min) reduces residual monomers to <0.5% .

Advanced: What experimental designs are used to assess its role in light-curing kinetics?

Q. Key Factors :

  • Photoinitiator Synergy : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (1–5% w/w) accelerates curing but may increase oxygen inhibition .
  • Light Intensity : 405 nm wavelength at 10–20 mW/cm² optimizes depth of cure (0.5–1.2 mm) .
    Methods :
  • Real-Time FTIR : Monitors methacrylate conversion rates during polymerization.
  • DSC Analysis : Measures exothermic peaks to calculate curing efficiency .

Basic: What are the regulatory considerations for its use in biomedical applications?

  • REACH Compliance : Registered under EC 276-957-5 with hazard classifications for skin/eye irritation .
  • ISO 10993 Testing : Required for cytotoxicity, genotoxicity, and hemocompatibility in dental resins .

Advanced: How does its chemical stability affect long-term performance in oral environments?

Q. Degradation Pathways :

  • Hydrolytic Degradation : Urethane and ester bonds are susceptible to hydrolysis at pH <5 (e.g., acidic saliva) .
  • Enzymatic Attack : Esterases in oral microbiota accelerate breakdown.
    Testing Protocols :
  • Aging Studies : Accelerated aging in artificial saliva (pH 4.5, 37°C) for 6 months, followed by SEM/EDS to assess surface erosion .
  • Fatigue Resistance : Cyclic loading (10⁶ cycles at 50 N) to simulate masticatory forces .

Advanced: What computational tools are used to model its polymerization behavior?

  • Molecular Dynamics (MD) : Predicts crosslinking density and glass transition temperature (Tg) based on monomer ratios .
  • Finite Element Analysis (FEA) : Simulates stress distribution in 3D-printed structures during post-curing .

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